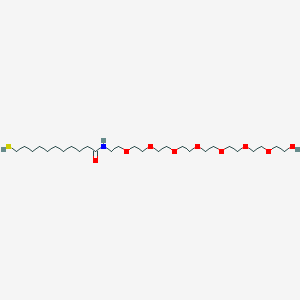

alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

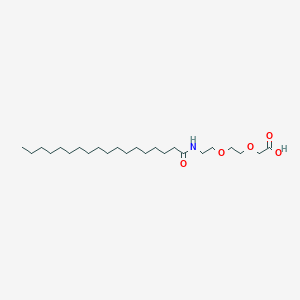

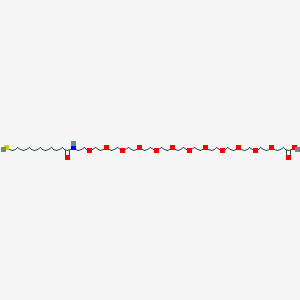

Alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) is a compound with the molecular formula C38H75NO15S and a molecular weight of 818.06g/mol . It is also known as HS-FA-PEG(12)-COOH .

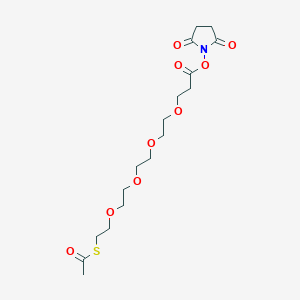

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C38H75NO15S . Unfortunately, the search results do not provide a detailed structural diagram or further analysis of the molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the search results. The molecular formula is C38H75NO15S and the molecular weight is 818.06g/mol .Scientific Research Applications

Thiol Recognition

Thiol-C10-amide-PEG8 can be used in thiol recognition . Thiols are biologically important, and the development of probes for thiols has been an active research area in recent years . Thiol-addition reactions are a very simple and straightforward procedure for the preparation of thiol-sensing probes .

PROTAC Linker

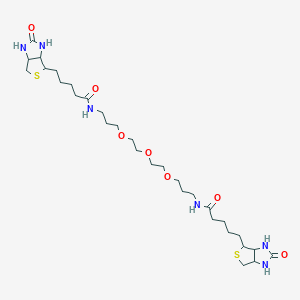

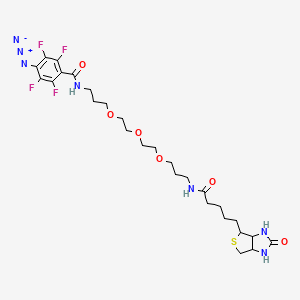

Thiol-C10-amide-PEG8 is a PEG-based linker for PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that leverage the ubiquitin-proteasome system within cells to selectively degrade target proteins .

Protein Degradation

The compound enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This is a crucial mechanism in regulating protein levels in cells, and manipulating this system can have therapeutic benefits.

Drug Development

Thiol-C10-amide-PEG8 can be used in the development of new drugs . By acting as a linker in PROTAC molecules, it can help join two essential ligands, which is crucial for forming PROTAC molecules . These molecules can then be used to target specific proteins for degradation, potentially leading to new treatments for various diseases.

Research Tool

As a research tool, Thiol-C10-amide-PEG8 can be used to study the ubiquitin-proteasome system, protein degradation pathways, and the effects of selectively degrading different proteins . This can provide valuable insights into cellular processes and disease mechanisms.

Mechanism of Action

Target of Action

Thiol-C10-amide-PEG8, also known as alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol), is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Thiol-C10-amide-PEG8 operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Thiol-C10-amide-PEG8 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound’s action on this pathway leads to the selective degradation of target proteins .

Result of Action

The primary result of Thiol-C10-amide-PEG8’s action is the selective degradation of target proteins within cells . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLHYTZEFFDHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-C10-amide-PEG8 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)